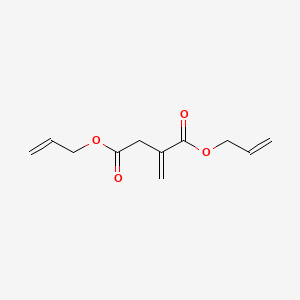

Diallyl itaconate

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) 2-methylidenebutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h4-5H,1-3,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFFYVIZWSPGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CC(=C)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062635 | |

| Record name | Diallyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2767-99-9 | |

| Record name | Diallyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-di-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl itaconate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WR3NJ53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways for Diallyl Itaconate Monomer

Esterification Reactions for Diallyl Itaconate Synthesis

The fundamental method for synthesizing this compound is the direct esterification of itaconic acid using allyl alcohol. This reaction is a specific application of the Fischer-Speier esterification, a classic acid-catalyzed process where a carboxylic acid reacts with an alcohol to form an ester and water. masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, meaning that strategic measures must be taken to drive the chemical equilibrium toward the formation of the desired diester product.

Several types of acid catalysts can be employed to facilitate this reaction, each with distinct advantages and disadvantages.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TSA) are effective catalysts for this process. google.com They operate in the same phase as the reactants, leading to good reaction rates. However, their use complicates the downstream processing, as they must be neutralized and removed from the final product, which can lead to yield loss and the formation of waste salts. google.com

Heterogeneous Catalysts: To simplify purification, solid acid catalysts such as acidic ion-exchange resins and zeolites are increasingly used. researchgate.netnih.gov These catalysts are easily separated from the reaction mixture by simple filtration, allowing for easier product work-up and potential for catalyst recycling. Resin-based catalysts have been shown to provide high yields in the synthesis of other dialkyl itaconates. researchgate.net

Catalyst-Free Synthesis: Some research indicates that the esterification of allyl-type alcohols can be achieved with high yields simply by heating the alcohol with a carboxylic acid in the absence of a catalyst. google.com This approach avoids the complications associated with catalyst removal but may require higher temperatures and longer reaction times.

The choice of catalyst is a critical factor that influences not only the reaction rate but also the prevalence of side reactions.

| Catalyst Type | Examples | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Reaction temperatures typically range from 65-120°C. google.comgoogle.com Often requires a water-removing apparatus (e.g., Dean-Stark trap). | High catalytic activity and good reaction rates. | Difficult to remove from the product; requires neutralization, which can create waste and reduce yield. google.com |

| Heterogeneous Acid | Acidic Ion-Exchange Resins, Zeolites | Temperatures can be similar to or slightly higher than homogeneous catalysts (e.g., up to 120°C). researchgate.net Can be used in batch or continuous flow reactors. | Easily separated from the reaction mixture by filtration; reusable; often leads to higher purity products. | May have lower catalytic activity compared to strong mineral acids, requiring longer reaction times or higher temperatures. |

| Catalyst-Free | None (Thermal Reaction) | Requires elevated temperatures to drive the reaction. | Simplifies product purification immensely as no catalyst removal is needed. google.com | May result in slower reaction rates and require more extreme conditions, potentially leading to side reactions like polymerization. |

Optimized Monomer Synthesis Strategies

Optimizing the synthesis of this compound is crucial for achieving high yield, high purity, and economic viability on an industrial scale. Strategies focus on maximizing the conversion of itaconic acid while minimizing the formation of byproducts from several potential side reactions.

A primary challenge in itaconate esterification is the presence of a C=C unsaturated double bond in the itaconic acid molecule. google.com This feature makes the monomer susceptible to unwanted polymerization, especially at the elevated temperatures required for esterification. Furthermore, the reaction can be complicated by isomerization and other addition reactions. mdpi.com

Key optimization strategies include:

Driving Equilibrium: To maximize yield, the equilibrium of the reversible esterification reaction must be shifted towards the products. This is typically achieved by using a molar excess of allyl alcohol and by continuously removing the water produced during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. masterorganicchemistry.com

Use of Polymerization Inhibitors: To prevent the itaconic acid or the resulting this compound from polymerizing, a polymerization inhibitor is essential. Compounds like hydroquinone, p-hydroxyanisole, or advanced nitroxide radical-based inhibitors are added to the reaction mixture. google.com These inhibitors are particularly effective at the high temperatures often used in optimized processes.

Control of Side Reactions: High temperatures (>150°C) and strong Brønsted acids (like H₂SO₄) can promote side reactions. mdpi.com One such reaction is the isomerization of itaconic acid into the less reactive mesaconic and citraconic acids. Another is the oxo-Michael addition (Ordelt reaction), where the alcohol adds across the double bond. mdpi.com Optimization involves carefully controlling the temperature and selecting milder catalysts, such as zinc acetate (B1210297) or solid acid resins, to minimize these pathways. researchgate.netmdpi.com

By implementing these strategies, it is possible to achieve a highly efficient and clean synthesis of this compound. A patented method for dialkyl itaconates reports that operating under optimized temperature and pressure with a suitable inhibitor can lead to conversion rates exceeding 90%, with product yields over 82% and purity greater than 99%. google.com

| Parameter | Conventional Method (Atmospheric Pressure) | Optimized Method (High-Pressure Reactor) | Reference |

|---|---|---|---|

| Reaction Temperature | Typically reflux temperature of alcohol/solvent (e.g., ~100°C) | Higher temperatures, 90-140°C | google.com |

| Reaction Pressure | Atmospheric | Elevated (e.g., 0.45-1.1 MPa) | google.com |

| Reaction Time | Often >12 hours | Significantly shorter, typically 4-12 hours | google.com |

| Key Additives | Catalyst, water-removing agent | Catalyst, highly effective polymerization inhibitor | google.com |

| Conversion Rate | Variable, often lower | > 90% | google.com |

| Product Yield | Variable | > 82% | google.com |

| Product Purity | Often requires extensive purification | ≥ 99% | google.com |

Polymerization Methodologies of Diallyl Itaconate and Its Derivatives

Free Radical Polymerization of Diallyl Itaconate Systems

Conventional free radical polymerization (FRP) of itaconic acid derivatives is known to be sluggish, often resulting in low molar masses and limited conversions. d-nb.infoacs.org This is attributed to the combined steric and electronic effects of the 1,1-disubstituted alkene structure. d-nb.info In the specific case of this compound, the presence of allyl groups introduces an additional, dominant challenge: degradative chain transfer, which severely limits the formation of high molecular weight polymers. jst.go.jp

The initiation of free radical polymerization for itaconate systems, including this compound, follows classical mechanisms involving the generation of free radicals from an initiator molecule. These radicals then add across the monomer's carbon-carbon double bond, initiating the polymer chain. Common initiation systems are thermal initiators and photoinitiators.

Thermal Initiators : These compounds decompose at a characteristic rate at a given temperature to produce free radicals. Azo compounds and organic peroxides are the most common.

Azo Initiators : Azobisisobutyronitrile (AIBN) is frequently used in the polymerization of itaconate esters in organic solvents. jst.go.jpresearchgate.netuni-freiburg.de It decomposes upon heating (typically 50-70°C) to yield two cyanoisopropyl radicals and a molecule of nitrogen gas.

Peroxide Initiators : Benzoyl peroxide (BPO) and lauroyl peroxide are other common choices that decompose thermally to generate radicals. googleapis.com

Persulfate Initiators : For polymerizations in aqueous media, water-soluble initiators like potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS) are employed. researchgate.netgoogleapis.comresearchgate.net These are often used in emulsion or solution polymerization of itaconic acid and its salts. researchgate.netresearchgate.net

Photoinitiators : In processes like UV curing, where this compound may be used as a cross-linking agent, photoinitiators are used. researchgate.netresearchgate.net These molecules absorb UV radiation and fragment into radicals, allowing for rapid polymerization at ambient temperatures. Examples include benzoin (B196080) ethers and diethoxyacetophenone. googleapis.com

The general initiation process involves the decomposition of the initiator (I) to form primary radicals (R•), which then attack the monomer (M) to start a polymer chain (RM•).

| Initiator Type | Example | Typical Solvent/System | Typical Temperature |

| Azo Compound | Azobisisobutyronitrile (AIBN) | Organic (e.g., Toluene (B28343), THF) | 50-70°C |

| Organic Peroxide | Benzoyl Peroxide (BPO) | Organic | 70-90°C |

| Persulfate Salt | Potassium Persulfate (KPS) | Aqueous | 50-85°C |

| Photoinitiator | Diethoxyacetophenone | Bulk / Solvent-free | Ambient (with UV) |

The kinetics of the free radical polymerization of itaconate esters are generally characterized by very low propagation rate coefficients (k) and a tendency for chain transfer and depropagation. acs.org

Challenges from the Allyl Moieties: The most significant kinetic challenge for this compound homopolymerization is degradative chain transfer associated with the allyl groups. jst.go.jp The propagating radical can easily abstract a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and produces a new, resonance-stabilized allyl radical. This new radical is generally too stable to efficiently re-initiate a new polymer chain, effectively retarding or inhibiting polymerization and severely limiting the achievable molecular weight. jst.go.jp

| Monomer | k (L·mol⁻¹·s⁻¹) at 60°C | Activation Energy (E, kJ·mol⁻¹) | Pre-exponential Factor (A, L·mol⁻¹·s⁻¹) |

| Diethyl Itaconate (DEI) | ~2.9 | 17.5 | 1.1 |

| Di-n-propyl Itaconate (DnPI) | ~2.7 | 17.5 | 1.0 |

| Dicyclohexyl Itaconate (DCHI) | 2.3 | 22.0 | 1.74 x 10⁴ |

Data extrapolated from sources for illustrative purposes. uni-freiburg.denih.gov

The kinetics of itaconate polymerization are highly sensitive to reaction conditions such as temperature, initiator concentration, and monomer concentration.

Temperature : Increasing the temperature generally increases the rate of initiator decomposition and, to a lesser extent, the propagation rate. However, for itaconates, higher temperatures (>60°C) significantly increase the rate of depropagation, which can lead to a ceiling temperature effect where net polymerization ceases. acs.org Higher temperatures also favor chain transfer reactions, further limiting molecular weight. mdpi.com For this compound specifically, increased temperature would accelerate the rate of degradative chain transfer from the allyl groups. Studies on the copolymerization of dibutyl itaconate with styrene (B11656) showed that lowering the temperature could help suppress intramolecular chain transfer reactions. mdpi.com

Controlled Radical Polymerization of Itaconate Monomers

The significant challenges in polymerizing itaconates via conventional free radical methods—namely low rates, low molecular weights, and broad molecular weight distributions—have led researchers to explore controlled radical polymerization (CRP) techniques. d-nb.inforesearchgate.net These methods, also known as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for the synthesis of well-defined polymers with controlled molar masses and narrow polydispersity indices (PDI). d-nb.inforesearchgate.net The most successfully applied CRP techniques for itaconate derivatives are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net

ATRP is a versatile CRP technique that uses a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains. researchgate.net The process involves the reversible transfer of a halogen atom between the dormant polymer chain end and the metal catalyst.

ATRP has been successfully applied to dialkyl itaconates like dimethyl itaconate (DMI) and dibutyl itaconate (DBI). mdpi.comresearchgate.net For example, the ATRP of DMI using a copper(I) halide/2,2′-bipyridine catalytic system showed a linear increase of number-average molecular weight with monomer conversion up to approximately 50%, indicating good control. researchgate.net However, the polymerization rates were often slow, and control was sometimes lost at higher conversions. mdpi.comresearchgate.net Reverse ATRP (RATRP), which starts with a conventional radical initiator and the deactivator (e.g., CuBr₂/ligand), has also been employed for DMI, achieving conversions up to 70% and low dispersity (PDI = 1.06–1.38) with specialized initiators. rsc.orgrsc.org

Applying ATRP to this compound remains a significant challenge. The allyl functionalities are generally not compatible with the ATRP process, as they can undergo side reactions that disrupt the catalytic cycle.

| Monomer | Catalyst/Ligand System | Initiator | Temperature | Outcome |

| Dimethyl Itaconate (DMI) | CuX/2,2′-bipyridine (X=Cl, Br) | Various halogenated esters | 100-120°C | Controlled up to ~50% conversion |

| Dibutyl Itaconate (DBI) | CuBr/PMDETA | Methyl 2-bromoisobutyrate | 0-100°C | Mₙ up to 7500 g/mol , PDI 1.2-1.3 |

| Dimethyl Itaconate (DMI) | AIBME/CuBr₂/dNbpy (RATRP) | AIBME (azo initiator) | 60°C | Mₙ up to 15000 g/mol , PDI < 1.4 |

Data from sources. d-nb.inforesearchgate.netrsc.org

RAFT polymerization is another powerful CRP technique that achieves control through the use of a chain transfer agent (CTA), typically a dithioester or related compound. nih.gov The propagating radical adds to the CTA, forming an intermediate radical that fragments to release a new radical, which can re-initiate polymerization. This process establishes an equilibrium that allows all chains to grow at a similar rate.

RAFT has proven to be a highly effective method for the controlled polymerization of a wide range of itaconic acid derivatives, including esters and imides. nih.gov Successful RAFT polymerization of sterically hindered monomers like dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) has been reported, yielding polymers with molecular weights up to 92,000 g/mol . uq.edu.au Although the polydispersities were relatively high (1.4–1.7), the process demonstrated living characteristics, enabling the subsequent synthesis of well-defined block copolymers. nih.govuq.edu.au

While the homopolymerization of this compound via RAFT is not well-documented due to the aforementioned issue of degradative chain transfer, DAI has been listed as a potential cross-linking monomer in RAFT polymerization formulations. googleapis.comgoogle.comgoogle.com In such systems, the itaconate double bond would participate in the controlled RAFT process, while the allyl groups could be used for subsequent cross-linking reactions, for instance via thiol-ene chemistry. researchgate.netresearchgate.net

| Itaconate Monomer(s) | RAFT Agent (CTA) | Outcome |

| Dibutyl Itaconate (DBI), Dicyclohexyl Itaconate (DCHI) | Cumyl dithiobenzoate, Cumyl phenyldithioacetate | Polymers with Mₙ up to 92,000 g/mol , PDI 1.4-1.7 |

| N-phenylitaconimide, Di-n-butyl itaconate | Various trithiocarbonates and dithiobenzoates | Well-defined polymers, successful block copolymerization |

| Itaconic anhydride (B1165640), 2-methoxyethyl acrylate (B77674) | Dithiobenzoate-based CTA | Controlled copolymerization |

Data from sources. nih.govuq.edu.aursc.org

Organocatalyzed Radical Polymerization Techniques

Organocatalyzed living radical polymerization has been successfully applied to itaconate monomers, yielding polymers with low dispersity (Đ = Mw/Mn = 1.28–1.46) and number-average molar masses (Mn) up to 20,000. nih.govdntb.gov.uantu.edu.sg This technique allows for the synthesis of well-defined linear and star-shaped polyitaconates. nih.govdntb.gov.ua An alternative organocatalyzed method for the controlled radical polymerization of diitaconates utilizes alkyl iodides as initiators and tetrabutylammonium (B224687) iodide as the catalyst. d-nb.info These components form ionic and radical complexes that initiate the polymerization and reversibly interact with the growing polymer radical, enabling control over the process. d-nb.info The block polymerization of itaconates with other monomers like functional methacrylates, acrylates, and styrene has been demonstrated, leading to the formation of various rod-coil block copolymers. nih.govdntb.gov.ua These copolymers, including linear A-B diblock, linear B-A-B triblock, and 3-arm star A-B diblock structures, can self-assemble into spherical micelles and vesicles. nih.gov Given that itaconates can be derived from biological resources, the resulting polymers are considered "green polymers". nih.gov

Condensation Polymerization for Itaconate Polyester (B1180765) Synthesis

Melt Polycondensation Techniques for Itaconate Esters

Melt polycondensation is a common solvent-free method for synthesizing itaconate-based polyesters. acs.orgnih.gov This technique typically involves reacting itaconic acid or its esters (like dimethyl itaconate) with various diols. mdpi.comamazonaws.com The process is often conducted at elevated temperatures, for instance, starting at 130 °C and increasing to 180 °C, to facilitate the reaction and remove the condensation byproduct, such as water or methanol. mdpi.comamazonaws.com In some cases, the reaction is performed under a nitrogen or argon atmosphere to prevent oxidation, and a high vacuum is applied in the later stages to drive the polymerization to completion and achieve higher molecular weights. acs.orgamazonaws.com

One of the challenges in the melt polycondensation of itaconates is the potential for side reactions, such as thermal crosslinking via the double bond or the Ordelt reaction, which can lead to gelation. mdpi.com The choice of diol can influence these side reactions; for example, using bio-based diols like 1,3-propanediol (B51772) or 1,4-butanediol (B3395766) with itaconic acid can lead to lower conversions and gelation compared to using 1,6-hexanediol. mdpi.com To optimize the synthesis of resins like poly(octamethylene itaconate-co-succinate), mathematical planning methods such as the Box-Behnken design have been employed to determine the ideal conditions for parameters like itaconic acid content, reaction time, and temperature. nih.gov For this specific copolymer, optimal conditions were found to be an equimolar ratio of itaconic acid to succinic anhydride, a reaction time of 7 hours, and a temperature of 150 °C. nih.gov

| Parameter | Monomers | Conditions | Outcome |

| Synthesis Method | Itaconic acid, 1,3-propanediol, 1,4-butanediol | High temperature, MSA catalyst | Low conversion, gelation observed mdpi.com |

| Synthesis Method | Itaconic acid, 1,6-hexanediol | High temperature, MSA catalyst | Higher conversion, no gelation mdpi.com |

| Optimization | Itaconic acid, 1,8-octanediol, succinic anhydride | 150 °C, 7 hours, 0.50:0.50 molar fraction | Optimized conversion (83.3%) and C=C bond maintenance (88.7%) nih.gov |

| General Procedure | Dimethyl itaconate, various diols | 130 °C for 6h, then 12h under high vacuum | Formation of high viscosity polymer amazonaws.com |

| Solventless Method | Itaconic acid, vanillic acid, diamidodiol | 150 °C under nitrogen, then reduced pressure | Formation of a random poly(ester amide) copolymer acs.org |

Enzymatic Polymerization for Sustainable Itaconate Polyesters

Enzymatic polymerization presents a green alternative for synthesizing itaconate-based polyesters under milder conditions, often avoiding the need for toxic metal catalysts and high temperatures. mdpi.comsci-hub.se Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozyme® 435), is a highly effective biocatalyst for this purpose. mdpi.comsci-hub.sediva-portal.org This enzymatic approach has been successfully used to copolymerize itaconate esters (e.g., dimethyl itaconate) with other bio-based monomers like diethyl succinate (B1194679) and 1,4-butanediol to produce unsaturated aliphatic polyesters. mdpi.comrug.nl

The process can be carried out in solution via a two-stage method, where monomers are first oligomerized at a moderate temperature (e.g., 80 °C) under a nitrogen atmosphere, followed by a polymerization step. mdpi.com A key advantage of enzymatic catalysis is the high selectivity of the enzyme. CALB has been shown to be selective towards the non-conjugated ester group of dimethyl itaconate, which results in polyesters where the itaconate units are primarily located at the chain ends. sci-hub.sediva-portal.org This contrasts with traditional metal catalysts that show low selectivity and lead to a more random incorporation of itaconate units. sci-hub.sediva-portal.org This difference in monomer sequence affects the polymer's properties; for instance, CALB-catalyzed polyesters tend to be semi-crystalline, while those produced with catalysts like titanium(IV) butoxide are amorphous. diva-portal.org Furthermore, enzymatic polymerization at lower temperatures (e.g., 60 °C) eliminates the need for radical inhibitors, which are often required in high-temperature chemical polycondensation. sci-hub.se

| Catalyst | Monomers | Temperature | Selectivity | Polymer Structure |

| Candida antarctica Lipase B (CALB) | Dimethyl itaconate, Dimethyl succinate, 1,4-butanediol | 60 °C diva-portal.org | Selective towards the non-conjugated side of DMI sci-hub.sediva-portal.org | Semi-crystalline, itaconate residues mainly at chain ends diva-portal.org |

| Titanium(IV) butoxide (Ti(OBu)4) | Dimethyl itaconate, Dimethyl succinate, 1,4-butanediol | 160 °C diva-portal.org | Low selectivity sci-hub.sediva-portal.org | Amorphous, randomly incorporated itaconate units diva-portal.org |

| Candida antarctica Lipase B (CALB) | Diethyl succinate, Dimethyl itaconate, 1,4-butanediol | 80 °C (oligomerization) mdpi.com | N/A | Unsaturated aliphatic copolyesters (PBSI) mdpi.com |

Role of Catalysts and Inhibitors in Itaconate Polyesterification

The synthesis of itaconate polyesters via polycondensation is significantly influenced by the choice of catalysts and the use of inhibitors to prevent side reactions. mdpi.comsci-hub.se A variety of catalysts have been evaluated, including organometallic compounds like titanium(IV) butoxide (Ti(OBu)4), acid catalysts such as p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MSA), and enzymes like CALB. mdpi.comsci-hub.se

The catalyst's nature plays a crucial role in the reaction's outcome. Strong Brønsted acids like MSA can promote side reactions, specifically the Ordelt reaction (Michael addition of the diol to the itaconate double bond), which can lead to gelation, especially when reactive aliphatic diols are used. mdpi.com While pTSA is a common acid catalyst, it is also reported to increase the likelihood of gelation in itaconic polyester synthesis. researchgate.net In contrast, organometallic catalysts like Ti(OBu)4 require higher reaction temperatures (e.g., 160 °C) and exhibit low selectivity, resulting in a random distribution of itaconate units in the polymer chain. sci-hub.sediva-portal.org Enzymatic catalysts like CALB are effective at much lower temperatures (e.g., 60 °C) and offer high selectivity. sci-hub.sediva-portal.org

To prevent premature crosslinking of the itaconate double bond via thermally induced radical polymerization, inhibitors are commonly added to the reaction mixture. mdpi.com Frequently used inhibitors include 4-methoxyphenol (B1676288) (MEHQ), butylated hydroxytoluene (BHT), and hydroquinone. nih.govmdpi.com The use of these inhibitors is particularly critical in high-temperature melt polycondensation reactions. mdpi.com However, a significant advantage of low-temperature enzymatic polymerization is that it can often be performed without the need for such inhibitors. sci-hub.se

| Catalyst / Inhibitor | Type | Function / Effect |

| Methanesulfonic acid (MSA) | Brønsted Acid Catalyst | Promotes esterification but can increase side reactions (Ordelt reaction), leading to gelation. mdpi.com |

| Titanium(IV) butoxide (Ti(OBu)4) | Organometallic Catalyst | Effective at high temperatures (160 °C); low selectivity leads to random polymer structure. sci-hub.sediva-portal.org |

| p-Toluenesulfonic acid (pTSA) | Acid Catalyst | Can cause gelation, making it less suitable for itaconic polyester synthesis. researchgate.net |

| Candida antarctica Lipase B (CALB) | Enzyme (Biocatalyst) | Effective at low temperatures (60 °C); high selectivity; avoids need for inhibitors. sci-hub.sediva-portal.org |

| 4-Methoxyphenol (MEHQ) | Inhibitor | Prevents thermally induced radical crosslinking during polycondensation. nih.govmdpi.com |

| Butylated hydroxytoluene (BHT) | Inhibitor | Prevents thermally induced radical crosslinking during polycondensation. nih.govmdpi.com |

Photopolymerization of this compound Systems

Thiol-Ene Photopolymerization Mechanisms

Thiol-ene photopolymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism. nih.gov The process is initiated by the generation of radicals from a photoinitiator upon exposure to light (e.g., UV or visible light). nih.govnih.gov The mechanism involves a two-step cycle:

Chain Transfer : An initiator radical abstracts a hydrogen atom from a thiol (R-SH), creating a highly reactive thiyl radical (R-S•). nih.govresearchgate.net

Propagation : The thiyl radical then adds across an 'ene' (a carbon-carbon double bond), such as the allyl groups in this compound. This addition forms a carbon-centered radical. nih.govresearchgate.net

This newly formed carbon radical subsequently abstracts a hydrogen from another thiol molecule in a rapid chain-transfer step. nih.gov This regenerates the thiyl radical, which can then participate in another cycle of propagation, leading to the formation of a cross-linked polymer network. nih.govresearchgate.net

A key characteristic of the thiol-ene reaction is that the chain-transfer step is often the rate-limiting step in the polymerization process. researchgate.net This step-growth nature results in more uniform network formation compared to chain-growth polymerizations like those of acrylates. nih.gov Thiol-ene systems are also noted for being less susceptible to oxygen inhibition, which is a common issue in other radical polymerization methods. nih.gov The choice of the 'ene' functionality can influence the polymerization kinetics and the final properties of the resulting network. nih.gov

UV-Induced Cationic Polymerization of Itaconate Derivatives

UV-induced cationic polymerization is a method that employs photoinitiators to generate a strong acid, which then initiates the polymerization of susceptible monomers. This technique is particularly effective for monomers capable of stabilizing a positive charge, such as epoxides and vinyl ethers. mdpi.comnih.gov The process is initiated by a diaryliodonium salt photoinitiator, which, upon UV irradiation, generates a Lewis acid. This acid attacks an electron-rich functional group, like an epoxide ring, initiating a ring-opening polymerization that propagates through the resin. mdpi.com This method offers advantages like rapid curing and "dark curing," where the polymerization continues even after the UV source is removed. mdpi.com

However, the direct cationic polymerization of itaconate esters, including this compound, is not a commonly employed method. The electron-withdrawing nature of the two ester groups on the itaconate molecule destabilizes the formation of a cationic intermediate on the double bond, making it less susceptible to cationic initiation compared to electron-rich monomers. The primary mechanism for polymerizing the vinyl group of itaconate esters is free-radical polymerization.

Ring-Opening Metathesis Polymerization (ROMP) of Itaconate-Derived Monomers

This compound itself does not undergo Ring-Opening Metathesis Polymerization (ROMP) because it lacks a strained ring structure. However, itaconic acid and its derivatives can be used as precursors to synthesize strained cyclic monomers suitable for ROMP. researchgate.net This typically involves a Diels-Alder reaction, where the itaconate derivative acts as a dienophile.

A notable example is the reaction of itaconic anhydride with furfuryl alcohol. This proceeds via a tandem Diels-Alder cycloaddition and lactonization to form a new oxa-norbornene-based monomer. rsc.orgrsc.org This itaconate-derived monomer possesses the necessary ring strain to be polymerized via ROMP. Esterification of the carboxylic acid group on this new monomer allows for polymerization using Grubbs' catalysts (1st, 2nd, or 3rd generations). rsc.orgcore.ac.uk

The polymerization exhibits characteristics of a living polymerization, where the molecular weight of the resulting polymer can be controlled by the monomer-to-catalyst ratio and shows a linear relationship with it. rsc.org This allows for the synthesis of polymers with low polydispersity and the creation of block copolymers. rsc.orgnih.gov

Table 2: Example of ROMP of an Itaconate-Derived Monomer

| Monomer/Catalyst Ratio | Polymerization Time (h) | Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Đ) |

|---|---|---|---|---|

| 50:1 | 18 | >98 | 10,700 | 1.14 |

| 100:1 | 18 | >98 | 21,100 | 1.15 |

| 200:1 | 18 | >98 | 39,800 | 1.12 |

Data derived from the ROMP of a methyl-esterified oxanorbornene monomer synthesized from itaconic anhydride and furfuryl alcohol, using a Grubbs' catalyst in 1,2-dichloroethane. core.ac.uk

Emulsion and Solution Polymerization of Itaconate Esters

Emulsion and solution polymerization are common free-radical methods used for producing polymers from itaconate esters, including this compound. These techniques offer distinct advantages and are chosen based on the desired final product form and application.

Solution Polymerization: In this method, the monomer, initiator, and resulting polymer are all dissolved in a non-reactive solvent. The polymerization of diallylamine (B93489) and itaconic acid has been carried out in a dioxane solvent using benzoyl peroxide as a free-radical initiator. mdpi.comnih.gov While providing good heat control and a homogeneous reaction medium, solution polymerization of itaconates can be slow, often resulting in low monomer conversions and low molecular weight polymers. uni-freiburg.ded-nb.info The polymerization rate of itaconic acid derivatives is known to be significantly lower than that of corresponding acrylates and methacrylates, a challenge attributed to steric hindrance and the stability of the propagating radical. mdpi.com

Emulsion Polymerization: This technique involves polymerizing monomers in an aqueous medium in the presence of a surfactant and a water-soluble initiator. google.com The monomer is dispersed as droplets in the water phase, and polymerization occurs within micelles, forming stable polymer latex particles. researchgate.net Emulsion polymerization is advantageous as it uses water as a dispersion medium, allows for high molecular weights at fast polymerization rates, and provides excellent heat transfer. acs.org For itaconate esters, seeded semibatch emulsion polymerization can be used to overcome challenges like slow propagation rates and achieve high monomer incorporation. acs.org However, compared to conventional acrylic monomers, itaconate polymerization rates are typically slower, which may require longer reaction times or slower monomer feeding profiles. engconfintl.org

Table 3: Representative Emulsion Polymerization Recipe for Dialkyl Itaconates

| Component | Function | Example Quantity |

|---|---|---|

| Deionized Water | Dispersion Medium | 750 g |

| Sodium Lauryl Sulfate | Surfactant | 10.5 g |

| Sodium Bicarbonate | Buffer | 3.0 g |

| Polydimethyl Itaconate | Seed Particles | 30 g |

| Diethyl Itaconate / Dibutyl Itaconate | Monomers | 745 g |

| Sodium Persulfate | Initiator | 5.22 g |

This table is a generalized example based on typical recipes for the emulsion polymerization of itaconate esters. google.com

The resulting latex from the emulsion polymerization of dibutyl itaconate and lauryl methacrylate (B99206) has been successfully used to create bio-based pressure-sensitive adhesives. mdpi.comnih.gov

Copolymerization Behavior and Reactivity Ratios of Diallyl Itaconate

Determination of Monomer Reactivity Ratios in Diallyl Itaconate Copolymerization

The monomer reactivity ratios, r1 and r2, are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). wikipedia.org Accurate determination of these ratios is essential for predicting copolymer composition and microstructure. mdpi.com

Linear and Non-Linear Methods for Reactivity Ratio Calculation

Historically, linear methods such as the Fineman-Ross and Kelen-Tüdös methods have been widely used to estimate monomer reactivity ratios due to their simplicity. mdpi.comscielo.org These methods involve rearranging the copolymer composition equation into a linear form, allowing for graphical or linear regression analysis. wikipedia.org For instance, in the copolymerization of di-n-alkyl itaconates with styrene (B11656), the Fineman-Ross and Kelen-Tüdös methods were employed to calculate the reactivity ratios from ¹H-NMR data. scielo.org Similarly, these linear methods have been applied to other itaconate copolymer systems, such as itaconic anhydride (B1165640) with methyl methacrylate (B99206) and itaconic acid with acrylamide. researchgate.netresearchgate.net

However, linear methods are often considered less accurate because they can be sensitive to data distribution and may introduce bias. mdpi.com Non-linear methods, which directly fit the copolymer composition equation to experimental data, are now favored for their statistical robustness. mdpi.comresearchgate.net The error-in-variables model (EVM) is a notable non-linear technique that accounts for errors in all measured variables, providing more reliable estimates of reactivity ratios. mdpi.com

In-Line Spectroscopic Techniques for Monomer Consumption Analysis

The advancement of analytical techniques has enabled real-time monitoring of copolymerization reactions. In-line spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful tool for analyzing monomer consumption directly in the reaction mixture. nih.govresearchgate.net This approach allows for the determination of individual monomer conversions over the entire course of the reaction, providing a wealth of data for accurate reactivity ratio calculation. nih.gov

For example, in-line ¹H NMR spectroscopy has been successfully used to investigate the copolymerization of biobased dialkyl itaconates with butyl acrylate (B77674). nih.gov The distinct signals of the olefinic protons of the itaconate and acrylate monomers in the NMR spectrum allow for their simultaneous quantification as the reaction progresses. nih.gov This continuous monitoring provides a detailed picture of the reaction kinetics and copolymer composition drift, leading to more precise reactivity ratio determination. nih.govresearchgate.net Raman spectroscopy is another powerful process analytical technology (PAT) that is emerging for in-line monitoring of polymerization processes, offering real-time data on product quality attributes. nih.gov

Computational Approaches for Reactivity Ratio Prediction

Alongside experimental methods, computational approaches are gaining traction for predicting monomer reactivity ratios. These methods can provide valuable insights and guide experimental design. Monte Carlo (MC) simulations, for instance, can be used to model copolymerization kinetics and predict copolymer composition based on a given set of reactivity ratios and other kinetic parameters. nih.gov By comparing simulation results with experimental data, reactivity ratios can be refined. nih.gov

In the study of dialkyl itaconate and butyl acrylate copolymerization, MC simulations were embedded in an optimization environment to determine the reactivity ratios that best fit the experimental data obtained from in-line NMR. nih.gov This combination of experimental and computational techniques provides a robust framework for understanding complex copolymerization systems.

Investigating Specific Copolymer Systems with this compound

The copolymerization of this compound with various comonomers leads to polymers with a wide range of properties. Understanding the specific interactions and reactivity in these systems is key to developing new materials.

This compound with Vinyl Monomers (e.g., Ethyl Methacrylate, Vinyl Acetate)

Similarly, the copolymerization of this compound with vinyl acetate (B1210297) has been documented. google.com Vinyl acetate is known to have similar reactivity ratios to more hydrophobic branched vinyl esters, which can enhance water and alkali resistance in copolymers. ntu.edu.sg The copolymerization of vinyl acetate with methacrylamide (B166291) has been studied, with reactivity ratios indicating a tendency for block formation with methacrylamide. ekb.eg

Copolymerization with Nitrogen-Containing Monomers (e.g., Diallylamine)

The copolymerization of this compound with nitrogen-containing monomers like diallylamine (B93489) introduces functional groups that can impart specific properties to the resulting polymer, such as pH-responsiveness or the ability to form polyampholytes. espublisher.comgoogle.com Research has shown the successful free-radical copolymerization of diallylamine (DAA) and itaconic acid (IA), a precursor to this compound. mdpi.comnih.govespublisher.com In these systems, the composition of the copolymer is often determined by analyzing the nitrogen content. mdpi.comresearchgate.net

Studies on the copolymerization of diallylamine and itaconic acid have revealed that diallylamine tends to form five-membered pyrrolidine (B122466) rings through cyclopolymerization. espublisher.commdpi.com The resulting copolymers can be further modified, for example, by reacting with chitosan (B1678972) to create superabsorbent materials. espublisher.commdpi.com The reactivity of itaconic acid in copolymerization with other nitrogen-containing monomers, such as [(3-methacryloylamino)propyl]-trimethylammonium chloride, has been found to be higher than its comonomer, leading to copolymers with a more uniform distribution of monomer units. espublisher.comresearchgate.net

Alternating Copolymerization Mechanisms Involving Itaconate Monomers

The copolymerization of itaconate esters with certain comonomers can exhibit a tendency towards alternation. For example, in the radical copolymerization of di-n-alkylitaconates with styrene, the resulting copolymers are generally random but show some inclination to form alternating structures. scielo.org This behavior is indicated by the analysis of the copolymer's chemical structure using techniques like FTIR and NMR spectroscopy. scielo.org The reactivity ratios calculated for these systems, such as those for di-n-alkyl itaconates (r1 = 0.22–0.50) and styrene (r2 = 0.19–0.47), provide insight into the sequence distribution of the monomer units along the polymer chain. scielo.orgmdpi.com A product of reactivity ratios (r1r2) approaching zero suggests a higher tendency for alternation.

Graft Copolymerization of Itaconic Acid Derivatives

Itaconic acid and its derivatives are well-suited for graft copolymerization, a process where new polymer chains are grown from a pre-existing polymer backbone. This technique is used to modify the properties of natural polymers like chitosan and starch. researchgate.netmdpi.com

A notable application is the synthesis of superabsorbent polymers by grafting itaconic acid, often in combination with another monomer like diallylamine, onto a chitosan backbone. espublisher.comespublisher.commdpi.com This is achieved through free-radical polymerization, initiated by substances like benzoyl peroxide. espublisher.commdpi.com In this reaction, itaconic acid can form condensation products with the amino groups of chitosan. espublisher.comespublisher.com The resulting graft copolymers exhibit high water absorbency, making them suitable for applications in agriculture as water-retaining agents. mdpi.comnih.gov The inclusion of itaconic acid grafts increases the number of hydrophilic carboxylic groups, which enhances the material's ability to absorb and retain water through hydrogen bonding. espublisher.commdpi.com

Similarly, itaconic acid has been grafted onto starch to create superabsorbent starches. researchgate.net The grafted poly(itaconic acid) chains modify the starch structure, leading to materials with enhanced swelling capacity in water and various buffer solutions. researchgate.net

Table 4: Graft Copolymerization of Itaconic Acid Derivatives

| Backbone Polymer | Grafted Monomers | Polymerization Method | Resulting Material | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| Chitosan | Itaconic acid, Diallylamine | Free-radical polymerization | Superabsorbent polymer | High swelling ability and salt tolerance; used as a water-retaining agent. mdpi.comnih.gov | mdpi.comnih.gov |

| Starch (Corn, Cassava) | Itaconic acid | Graft copolymerization | Superabsorbent starches (SASs) | High swelling capacity in water and buffer solutions; used as environmentally friendly fertilizers. researchgate.net | researchgate.net |

Polymer Architecture and Network Formation from Diallyl Itaconate

Synthesis of Linear Polymers from Itaconate Monomers

The synthesis of linear polymers from itaconate monomers is primarily achieved through condensation polymerization or controlled radical polymerization, with careful control of reaction conditions to prevent cross-linking via the vinyl group.

Melt trans-esterification polycondensation is a common method for producing linear itaconate-based polyesters. In this process, an itaconate diester, such as dibutyl itaconate, is reacted with a diol. The higher boiling point of dibutyl itaconate makes it more suitable for melt polycondensation than lower boiling point esters like dimethyl itaconate. The reaction is typically conducted in two stages: an initial oligomerization step under an inert atmosphere (e.g., nitrogen purge) to remove the alcohol condensate, followed by a higher temperature step under reduced pressure to increase the molecular weight. To prevent premature cross-linking through radical polymerization of the exo-chain double bond, a radical quencher or inhibitor, such as quinol or 4-methoxyphenol (B1676288), is often added. This strategy has been used to synthesize a variety of linear, unsaturated polyesters with molecular weights reaching up to 11,500 Da without significant isomerization or cross-linking.

Another approach involves the direct condensation of itaconic acid with diols, which can be performed thermally or enzymatically. For instance, a series of renewable unsaturated polyesters were synthesized from itaconic acid, succinic acid, and 1,4-butanediol (B3395766) via solvent-free polycondensation. The reaction conditions can be optimized to maximize carboxyl group conversion while preserving the integrity of the C=C double bonds for potential post-polymerization modification.

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have also been employed. These methods offer better control over molecular weight and polydispersity compared to conventional free-radical polymerization, which often suffers from low monomer conversion rates for itaconates. For example, dialkyl itaconates have been successfully polymerized via RAFT to create well-defined polymer blocks.

Table 1: Examples of Linear Polymer Synthesis from Itaconate Monomers

| Monomers | Polymerization Method | Catalyst/Initiator | Key Conditions | Resulting Polymer |

|---|---|---|---|---|

| Dibutyl itaconate, 1,12-dodecanediol | Melt Trans-esterification | Dibutyltin dilaurate | 160-165°C, N₂ purge then vacuum, quinol inhibitor | Poly(dodecyl itaconate) |

| Dimethyl itaconate, various diols | Direct Polycondensation | Tin(II) ethylhexanoate | 4-methoxyphenol inhibitor | Linear unsaturated polyesters |

| Itaconic acid, 1,8-octanediol, succinic anhydride (B1165640) | Melt Polycondensation | None | 150°C, 7 hours | Poly(octamethylene itaconate-co-succinate) |

Formation of Branched Polymer Structures in Diallyl Itaconate Systems

The formation of branched structures in this compound systems arises from the reactivity of the allyl groups, in addition to the primary polymerization of the vinylidene double bond. While specific studies focusing solely on the branching of this compound were not prominent in the provided research, the principles can be inferred from the behavior of multifunctional monomers. In radical polymerization, chain transfer to the monomer or polymer can lead to branching. The allyl groups in this compound contain allylic protons that are susceptible to abstraction by a growing polymer radical. This creates a new radical center on the monomer, from which a new polymer chain can grow, leading to a branched architecture.

Furthermore, if polymerization conditions are not strictly controlled, slight cross-linking can occur, leading to the formation of microgels, which are indicative of a highly branched, network-like structure. This has been observed even in systems intended to be linear, where unusually high molecular weights and polydispersity indices suggested the formation of such structures.

Design and Fabrication of Cross-linked Polymer Networks

Cross-linked polymer networks are three-dimensional structures formed by connecting linear or branched polymer chains. These networks exhibit distinct properties, such as insolubility and swelling behavior, which are governed by the nature of the polymer chains and the cross-links.

Several strategies exist for creating cross-linked networks from itaconate-based polymers, leveraging either the intrinsic reactivity of the polymer or the addition of external cross-linking agents.

Utilizing the Exo-Chain Double Bond: The vinylidene double bond present in the itaconate repeating unit is a key site for cross-linking. Unsaturated polyesters derived from itaconic acid can be cross-linked through these double bonds via thermal or photo-initiated processes. This approach has been used to prepare potentially bio-benign gels.

Bio-based Cross-linkers: Novel cross-linking agents can be synthesized from itaconic acid itself. For example, bis[2-(methacryloyloxy)ethyl]2-methylene-succinate (IH) was created by esterifying itaconic acid with 2-hydroxyethyl methacrylate (B99206) (HEMA). This bifunctional monomer, containing both an itaconate and two methacrylate groups, can be incorporated into an emulsion polymerization formulation to create a cross-linked structure and improve the mechanical properties of the resulting polymer.

Aza-Michael Addition: The C=C double bond in itaconate polymers is susceptible to Michael addition reactions. The aza-Michael reaction, involving the addition of an amine, can be used to cross-link the polymer chains. Aliphatic diamines, such as 1,2-ethylenediamine or 1,6-hexanediamine, can be used to link two different polymer chains together, forming a network. The reaction can be performed post-polymerization, and the degree of cross-linking can be controlled by the stoichiometry of the amine to the double bonds.

The cross-linking density, or the number of cross-links per unit volume, is a critical parameter that dictates the macroscopic properties of the polymer network.

Mechanical Properties: A higher cross-linking density generally leads to a stiffer and stronger material. For itaconate elastomers, insufficient cross-link density results in inferior dynamic and static mechanical properties. By increasing the cross-linking density using a dual-network strategy, properties such as tensile strength and modulus can be significantly enhanced to meet the requirements for applications like tire materials. For example, a dual-cross-linked biobased itaconate elastomer (BIE)/silica composite achieved a tensile strength of 17.4 MPa, comparable to commercial styrene-butadiene rubber.

Torque and Vulcanization: In rubber processing, the torque difference measured during vulcanization is an indicator of cross-linking density. A higher torque difference corresponds to a greater degree of cross-linking. Steric hindrance from the long side chains of some itaconate esters, like dibutyl itaconate, can mask some of the reactive double bonds, leading to a reduced cross-linking density compared to other elastomers.

Swelling Behavior: The degree of swelling of a network in a solvent is inversely proportional to its cross-linking density. A more tightly cross-linked network has less space for solvent molecules to penetrate, resulting in lower swelling. This property is crucial for applications such as hydrogels.

Development of Telechelic and Chain-End Functionalized Itaconate Polymers

Telechelic polymers are macromolecules that contain reactive functional groups at their chain ends. This architecture is valuable for creating block copolymers, chain-extending low molecular weight oligomers, or grafting polymers onto surfaces.

A key strategy for producing chain-end functionalized polyalkylene itaconates is to control the stoichiometry in a condensation polymerization. By using a controlled excess of one monomer, the resulting polymer chains can be terminated with the functional groups of that monomer. For example, by using dipropargyl itaconate in a controlled excess during condensation polymerization, it is possible to generate polymers containing reactive propargyl groups at the chain ends. These terminal alkyne groups, in addition to the exo-chain double bonds along the backbone, provide opportunities for orthogonal functionalization via click chemistry.

Another method involves quantifying the polymer end groups through peak integration in NMR spectroscopy. This analysis can confirm the identity of the terminal units, such as determining that itaconic acid has capped the polymer chains in a polycondensation reaction.

Preparation of Periodically Grafted Polymer Backbones

Periodically grafted copolymers, where side chains are attached at regular intervals along the main chain, offer a high degree of structural control compared to randomly grafted polymers. This precise architecture is best achieved through condensation polymerization approaches, where one comonomer acts as a spacer and the other provides the site for grafting.

The synthesis of periodically graftable polyesters from itaconate monomers is a prime example. A linear poly(alkylene itaconate) is first synthesized via melt polycondensation. The repeating itaconate units along this backbone contain reactive C=C double bonds at precise, periodic intervals. These double bonds can then be functionalized in a post-polymerization modification step.

A common modification technique is the Michael addition reaction. Various nucleophiles, such as diallyl amine or thiols (e.g., MPEG 750 thiol), can be added across the double bond to attach the desired side chains. This approach allows for the creation of diverse functionalities at regular intervals along the polymer backbone. This method has been used to create periodically grafted amphiphilic copolymers (PGACs) by grafting segments like polyethylene (B3416737) glycol (PEG) at regular intervals. Further complexity can be introduced by installing two different types of pendant segments, such as PEG and a fluorocarbon, in an alternating fashion, leading to de-symmetrized, Janus-type folded chain structures.

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dimethyl itaconate | DMI |

| Dibutyl itaconate | DBI |

| Itaconic acid | IA |

| 1,12-dodecanediol | - |

| 1,4-butanediol | - |

| 1,8-octanediol | 1,8-OD |

| Succinic acid | - |

| Poly(dodecyl itaconate) | PDI |

| Poly(octamethylene itaconate-co-succinate) | POItcSc |

| Amino-functionalized polysulfide | PDAS |

| bis[2-(methacryloyloxy)ethyl]2-methylene-succinate | IH |

| 2-hydroxyethyl methacrylate | HEMA |

| 1,2-ethylenediamine | 1,2-EDA |

| 1,6-hexanediamine | 1,6-HDA |

| Dipropargyl itaconate | - |

| Polyethylene glycol | PEG |

| Quinol | - |

| 4-methoxyphenol | - |

| Dibutyltin dilaurate | - |

| Tin(II) ethylhexanoate | - |

| Potassium peroxodisulfate | - |

| N-phenyl itaconimide | - |

| Styrene-butadiene rubber | SBR |

Post Polymerization Modification and Functionalization of Diallyl Itaconate Polymers

Michael Addition Reactions on Itaconate Polymer Backbonesrsc.orgmdpi.comwhiterose.ac.ukrsc.org

The carbon-carbon double bond in the itaconate repeating unit is an excellent Michael acceptor due to its conjugation with the ester carbonyl group. rsc.org This characteristic allows for the facile addition of various nucleophiles, a reaction known as Michael addition, to functionalize the polymer backbone. rsc.orgrsc.org This method provides a powerful tool to introduce a wide range of functionalities at regular intervals along the polymer chain. rsc.orgiisc.ac.in

Thiol-Michael Addition for Polymer Functionalizationmdpi.comwhiterose.ac.ukrsc.orgacs.orgacs.org

The thiol-Michael addition, or thiol-ene reaction, is a highly efficient and often quantitative method for functionalizing itaconate-based polymers. rsc.orgacs.org A variety of organic thiols can be added across the exo-chain double bonds, introducing new functional groups and altering the polymer's properties. rsc.org

Key research findings in this area include:

Quantitative Modification: Studies have demonstrated that various thiols, including alkane thiols, polyethylene (B3416737) glycol (PEG) thiols, thioglycerol, and cysteine derivatives, can quantitatively add to the itaconate double bonds. rsc.org This high degree of conversion is crucial for creating well-defined functional polymers.

Synthesis of Amphiphilic Copolymers: Periodically grafted amphiphilic copolymers have been synthesized by grafting MPEG thiols of varying lengths onto a poly(icosyl itaconate) backbone. iisc.ac.in This post-polymerization modification allows for the creation of materials with tailored self-assembly properties. iisc.ac.in

One-Pot Sequential Modification: Researchers have successfully performed one-pot sequential modifications of itaconate-based polyesters. For example, a polyester (B1180765) was first modified with 3-mercapto-1,2-propanediol (B48393) and then with piperidine, demonstrating the versatility of Michael addition for creating multifunctional polymers. acs.orgresearchgate.net

Interactive Data Table: Thiol-Michael Addition on Itaconate Polymers

| Thiol Compound | Itaconate Polymer | Reaction Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| MPEG 750 thiol | Poly(dodecylitaconate) | N-propylamine (catalyst), Chloroform, 3 days | Quantitative addition, formation of grafted copolymer | rsc.org |

| 3-mercapto-1,2-propanediol (MP) | Polyester from di(10-undecenyl) itaconate (DUI) | Not specified | Quantitative modification | acs.orgresearchgate.net |

| Benzyl mercaptan (BM) | Polyester from DUI | Not specified | Quantitative modification | acs.orgresearchgate.net |

| Dodecyl mercaptan (DM) | Polyester from DUI | Not specified | Quantitative modification | acs.orgresearchgate.net |

| Triethylene glycol thiol | Propargyl-terminated polyalkylene itaconates | Not specified | Generation of ABA type triblock copolymers | iisc.ac.in |

Aza-Michael Addition of Amines to Unsaturated Itaconate Polymersrsc.orgmdpi.comwhiterose.ac.ukrsc.org

The aza-Michael addition involves the reaction of primary or secondary amines with the activated double bond of the itaconate moiety. frontiersin.orgresearchgate.net This reaction is a valuable tool for introducing nitrogen-containing functional groups, which can significantly influence the polymer's properties, such as its thermal behavior and degradability. acs.orgnih.gov

Significant findings include:

Variety of Amines: A range of amines, including N-methylbenzylamine, diallyl amine, and proline, have been successfully added to poly(alkylene itaconate)s. rsc.org

Cascade Reactions: The addition of primary amines to itaconates can lead to a subsequent intramolecular cyclization, forming N-substituted pyrrolidone rings. frontiersin.orgresearchgate.net This cascade reaction provides a pathway to novel polymer structures.

Challenges with Isomerization: A key challenge in the aza-Michael addition to itaconate polymers is the potential for the amine to catalyze the isomerization of the itaconate double bond to the less reactive mesaconate form. frontiersin.orgwhiterose.ac.uk This side reaction can significantly slow down the desired addition, often necessitating long reaction times. frontiersin.orgwhiterose.ac.uk

Interactive Data Table: Aza-Michael Addition on Itaconate Polymers

| Amine Compound | Itaconate Polymer/Monomer | Reaction Conditions | Key Observation(s) | Reference(s) |

|---|---|---|---|---|

| Diethylamine (B46881) (DEA) | Dimethyl itaconate (DMI) | Room temperature, 2 hours | Aza-Michael addition occurs, but is in competition with regioisomerization to mesaconate. | frontiersin.org |

| Diethylamine (DEA) | Poly(1,8-octylene itaconate) | Iodine on acidic alumina (B75360) catalyst | >70% addition after 4 hours, significant rate enhancement. | whiterose.ac.uk |

| Piperidine | Polyester from di(10-undecenyl) itaconate (DUI) | Not specified | Quantitative modification. | acs.orgresearchgate.net |

| sec-Butylamine | Polyester from DUI | Not specified | Controlled modification without intramolecular cyclization at low temperatures. | acs.orgresearchgate.net |

| Diallyl amine | Poly(dodecylitaconate) | Lithium perchlorate, Chloroform | Successful Michael addition. | rsc.org |

Catalytic Enhancement of Michael Addition Processesrsc.org

To overcome the kinetic limitations and side reactions associated with Michael additions, particularly the aza-Michael addition, researchers have explored the use of catalysts.

Recent developments have shown that:

Heterogeneous Catalysis: Iodine supported on acidic alumina has been identified as an effective, heterogeneous, and reusable catalyst for the aza-Michael addition of diethylamine to dimethyl itaconate. whiterose.ac.ukfrontiersin.org This catalyst significantly reduces reaction times by promoting the desired addition over the competing isomerization reaction. whiterose.ac.ukfrontiersin.org

Lewis Acid Catalysis: The effectiveness of catalysts in aza-Michael additions has been shown to be proportional to their Lewis acidity. researchgate.net Lewis acids can activate the Michael acceptor, making it more susceptible to nucleophilic attack. researchgate.net

Amine Catalysis: While amines can act as nucleophiles in the aza-Michael addition, they can also catalyze the isomerization of itaconates to their less reactive regioisomers. researchgate.netnih.gov This dual role complicates the reaction and highlights the need for carefully selected catalytic systems.

Diels-Alder Reactions for Itaconate Polymer Derivatizationwordpress.com

The double bond in the itaconate unit can also participate in Diels-Alder reactions, a powerful [4+2] cycloaddition for forming six-membered rings. This provides another avenue for post-polymerization modification.

Research in this area has demonstrated:

The potential for itaconic acid-based polyesters to undergo Diels-Alder reactions, opening up possibilities for crosslinking and further functionalization. rsc.orgmdpi.com

The use of a Diels-Alder reaction to synthesize a monomer from dimethyl itaconate (DMI) and cyclopentadiene, which was then used in ring-opening metathesis polymerization (ROMP). rsc.orgwordpress.com This strategy circumvents the instability of DMI in certain polymerization conditions. wordpress.com

A tandem Diels-Alder cycloaddition and lactonization reaction between itaconic anhydride (B1165640) and furfuryl alcohol has been used to create a novel oxa-norbornene derivative, which can be polymerized via ROMP. rsc.org

Orthogonal Functionalization Strategies Utilizing Itaconate-Based Polymersrsc.org

The presence of multiple, distinct reactive sites on itaconate-based polymers allows for orthogonal functionalization, where different functional groups can be introduced at specific locations without interfering with each other.

An example of this strategy involves:

The synthesis of chain-end functionalizable polyalkylene itaconates containing propargyl groups at the chain ends and exo-chain double bonds along the backbone. iisc.ac.in

Orthogonal functionalization was then carried out using a thiol-Michael addition on the backbone double bonds and a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) at the propargyl chain ends. iisc.ac.in This approach allows for the creation of complex polymer architectures with precise control over the placement of different functionalities. iisc.ac.in

Chemical Modification of Unsaturated Polymer Segmentsmdpi.com

Beyond Michael additions and Diels-Alder reactions, the unsaturated segments of itaconate polymers can undergo other chemical modifications.

These modifications can include:

Oxidation: The polysulfides formed from the thio-Michael addition on itaconate polyesters can be subsequently oxidized to the corresponding polysulfones, creating a new class of bio-based polymers. rsc.org

Hydrogenation: The unsaturated polynorbornenes derived from an itaconate-based monomer have been hydrogenated using a heterogeneous palladium catalyst to produce saturated analogues with different thermal and mechanical properties. rsc.org

Crosslinking: The C=C double bonds in itaconate-based polyesters can be utilized for crosslinking reactions, for instance, through UV-curing, to form network structures with enhanced thermal stability and mechanical properties. mdpi.commdpi.com

Polymer Degradation Mechanisms of Itaconate Based Materials

Hydrolytic Degradation Pathways of Itaconate Polyesters

Hydrolytic degradation involves the cleavage of ester bonds within the polymer backbone through interaction with water. The rate and outcome of this process in itaconate polyesters are influenced by environmental factors and the polymer's chemical structure. Studies on poly(trimethylene itaconate) (PTI) have shown that weight loss due to hydrolysis is a function of both time and the pH of the surrounding solution. For instance, over a period of degradation, the final weight loss for PTI can range from 7% to 21%, depending on the initial pH. researchgate.net

The degradation process preferentially targets the amorphous regions of the polymer, where water can more easily diffuse and attack the ester linkages. researchgate.net This leads to an increase in the crystallinity of the remaining polymer material. researchgate.net The hydrolysis of itaconate polyesters results in the release of itaconic acid (IA) and water-soluble oligomers. acs.org For example, in the degradation of poly(IA-DoD), a polyester (B1180765) based on itaconic acid, the release of itaconic acid and its methylated derivatives, such as methyl-itaconic acid (MMI), increases over time. acs.org

Table 1: Hydrolytic Degradation of Poly(trimethylene itaconate) (PTI)

Final weight loss of PTI as a function of degradation time and initial solution pH.

| Initial pH | Final Weight Loss (%) |

|---|---|

| ~5.5 | 7 |

| 11 | 21 |

The presence of itaconate segments within polyester chains can enhance their susceptibility to enzymatic degradation. acs.orgresearchgate.net Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of ester bonds. unibo.it This degradation can occur through two primary mechanisms: exo-type chain-end scission, which releases monomers, or endo-type degradation, where the enzyme randomly cleaves ester bonds along the polymer chain to produce oligomers. unibo.it The specific mechanism and rate of enzymatic degradation are influenced by the polymer's structure and the type of enzyme involved. acs.orgunibo.it

Itaconate-based polymers exhibit pH-responsive behavior, which is particularly relevant in applications like drug delivery. The degradation rate of these polymers can be significantly influenced by the pH of the environment. mdpi.comnih.gov For instance, the hydrolysis of poly(lactic acid)-itaconate (PLA-ITA) nanoparticles shows a higher release of degradation products at a physiological pH of 7.4 compared to a more acidic pH of 5.3. mdpi.comnih.gov This is attributed to the base-catalyzed hydrolysis of the ester bonds, which follows a BAC2-type mechanism facilitated by hydroxide (B78521) ions (OH⁻). mdpi.com

The degradation process is complex, yielding not just monomeric lactic acid and itaconic acid, but also a variety of oligomeric species. mdpi.comnih.gov Despite the chemical breakdown, the physical size and morphology of the nanoparticles may not change significantly over a month at pH 7.4, which is characteristic of a bulk erosion mechanism. mdpi.com Hydrogels synthesized with itaconic acid also demonstrate pH-sensitive swelling behavior; they remain collapsed at low pH and swell as the pH increases due to the deprotonation of carboxylic acid groups, leading to electrostatic repulsion. nih.gov

Table 2: Itaconate (ITA) and Lactate (LA) Release from PLA-ITA Nanoparticles

Quantitative analysis of released products after degradation at different pH levels.

| Condition | Released Itaconate (%) | Released Lactate (%) |

|---|---|---|

| pH 5.3 | 1.5 | 1.0 |

| pH 7.4 | 2.5 | 1.5 |

Amine-Triggered Degradation Mechanisms in Itaconate Polymers

A key feature of itaconate polyesters is their capacity for rapid, amine-triggered degradation. acs.orgresearchgate.net This degradation can be stimulated and controlled by the presence of amines at room temperature without the need for a catalyst. acs.orgresearchgate.net The underlying chemical mechanism is the aza-Michael addition reaction between the amine and the electron-deficient double bond of the itaconate unit within the polymer chain. acs.org This reaction leads to the formation of lactamization products and a swift reduction in the polymer's number-average molecular weight (Mn), which can drop to less than 5000 g/mol within 24 hours. acs.orgresearchgate.net The efficiency of this degradation pathway can be influenced by the copolymer structure and solvent factors. acs.org This on-demand degradation capability provides a strategic advantage for applications requiring controlled and rapid material breakdown. acs.orgresearchgate.netfigshare.com

Analysis of Polymer Erosion Modes (Surface vs. Bulk Erosion)

Polymer erosion can be broadly categorized into surface erosion and bulk erosion. wikipedia.org In surface erosion, mass loss is confined to the exterior of the material, while the interior remains largely intact until the outer layers have degraded. wikipedia.org In contrast, bulk erosion occurs when water penetrates the entire polymer matrix faster than the rate of polymer degradation, leading to hydrolysis throughout the material's volume. wikipedia.org

Computational Studies on Itaconate Polymer Degradation Processes

Computational methods, particularly molecular dynamics (MD) simulations, have been employed to gain deeper insight into the degradation mechanisms of itaconate-based polymers at the molecular level. acs.orgresearchgate.net These theoretical studies have been instrumental in elucidating the enzymatic degradation mechanism of itaconate polyesters. acs.orgresearchgate.net By simulating the interaction between the polymer and an enzyme, such as in the case of PBXI–CALB complexes, researchers can analyze the specific molecular interactions that drive the enzymatic hydrolysis. acs.orgresearchgate.net These computational analyses complement experimental findings and provide a detailed understanding of the degradation process, aiding in the rational design of new biodegradable materials with predictable properties. acs.orgresearchgate.net

Advanced Materials and Research Applications of Diallyl Itaconate Polymers

Development of Bio-based Epoxy Resins from Itaconate Derivatives

The synthesis of bio-based epoxy resins from itaconic acid derivatives represents a significant step toward replacing conventional petroleum-based resins like diglycidyl ether of bisphenol A (DGEBA). cas.cnresearchgate.net Researchers have successfully synthesized a trifunctional epoxy resin from itaconic acid (TEIA) by first preparing diallyl itaconate through allylation, followed by the epoxidation of the allylic double bonds. researchgate.net This bio-based resin demonstrates properties that are comparable, and in some aspects superior, to traditional epoxy systems.

The synthesized TEIA exhibits a high epoxy value of 1.02 and a low viscosity of 0.96 Pa·s at 25°C. researchgate.net When cured, it shows enhanced mechanical properties and curing reactivity compared to epoxidized soybean oil and is comparable to DGEBA systems. researchgate.net Another study detailed the synthesis of an itaconic acid-based epoxy resin (EIA) with a high epoxy value exceeding 0.62. rsc.org The resulting thermosets displayed excellent mechanical properties, including a tensile strength of 87.5 MPa and a flexural strength of 152.4 MPa, which are comparable or superior to DGEBA cured under the same conditions. rsc.org The presence of a double bond in the itaconate structure allows for further property regulation, such as incorporating fire-resistant molecules like DOPO to create flame-retardant epoxy resins. cas.cn

Table 1: Comparative Properties of Itaconate-Based Epoxy Resins and DGEBA

| Property | Itaconic Acid Epoxy Resin (EIA) rsc.org | Trifunctional Itaconic Epoxy (TEIA) researchgate.net | Diglycidyl Ether of Bisphenol A (DGEBA) rsc.org |

|---|---|---|---|

| Epoxy Value (eq/100g) | >0.62 | 1.02 | ~0.53 |

| Viscosity (Pa·s at 25°C) | Low | 0.96 | - |

| Glass Transition Temp. (°C) | 130.4 | - | Comparable to EIA |